molecular formula C13H21ClN4O B1421095 1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride CAS No. 1185300-80-4

1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Cat. No. B1421095
CAS RN: 1185300-80-4
M. Wt: 284.78 g/mol
InChI Key: KQOZREJNPZBSBK-UHFFFAOYSA-N
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Description

This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives is a topic of ongoing research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific structure of “1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride” could not be found in the available resources.


Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives are diverse and depend on the specific substituents present in the molecule . These can include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .

Scientific Research Applications

Drug Design and Development

Piperidine derivatives, such as the compound , are crucial in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals, including alkaloids. The compound’s structure, featuring a piperidine moiety, is a key synthetic block for constructing drugs . Its applications include:

Synthesis of Biologically Active Molecules

The synthesis of substituted piperidines is an important area of organic chemistry due to their biological activity. The compound can be used in:

Environmental Science

Lastly, the compound’s applications extend to environmental science:

Each application mentioned leverages the unique chemical structure and properties of 1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride to explore new frontiers in scientific research. The compound’s versatility in various fields underscores its potential as a valuable tool in both fundamental and applied sciences .

properties

IUPAC Name

(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)-piperidin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O.ClH/c1-16-11-5-6-14-9-10(11)12(15-16)13(18)17-7-3-2-4-8-17;/h14H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOZREJNPZBSBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 4
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Reactant of Route 6
1-Methyl-3-(piperidin-1-ylcarbonyl)-4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

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